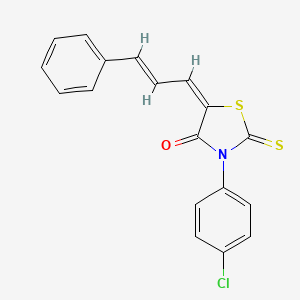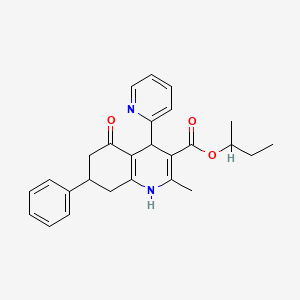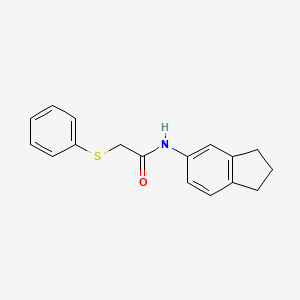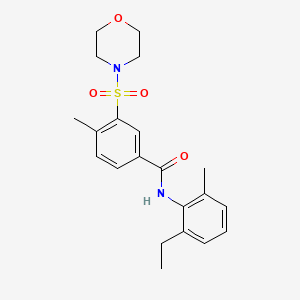![molecular formula C14H12N4OS B4992440 N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4992440.png)
N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a small molecule that has been studied for its potential use in treating autoimmune diseases. This compound was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways that lead to the activation of immune cells. By blocking the activity of JAKs, this compound can help to reduce the production of cytokines and other inflammatory molecules that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical trials, it has been shown to be effective in reducing symptoms of rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. This makes it a useful tool for studying the role of JAKs in the immune response and for developing new treatments for autoimmune diseases.
One limitation of using this compound in lab experiments is that it is a small molecule and may not be suitable for all types of experiments. In addition, it may have off-target effects that could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of interest is the development of new JAK inhibitors that are more selective and have fewer off-target effects. Another area of interest is the use of this compound in combination with other drugs to enhance its effectiveness and reduce the risk of side effects. Finally, there is interest in using this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves several steps, starting with the reaction of 2-chloroacetamide with 2-cyanophenylboronic acid in the presence of a palladium catalyst. This reaction produces an intermediate compound, which is then reacted with 4-methyl-2-pyrimidinethiol in the presence of a base to yield the final product.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the immune response. By blocking the activity of JAKs, this compound can help to reduce inflammation and prevent damage to tissues.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-10-6-7-16-14(17-10)20-9-13(19)18-12-5-3-2-4-11(12)8-15/h2-7H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINCUKPPTWYRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4992357.png)
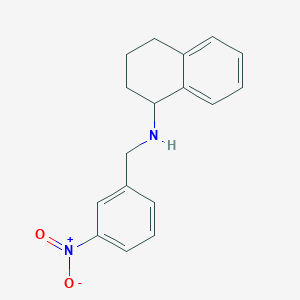
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4992368.png)
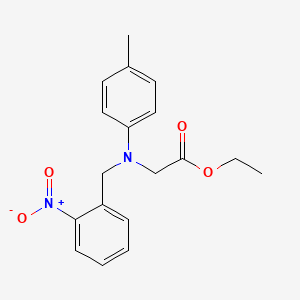
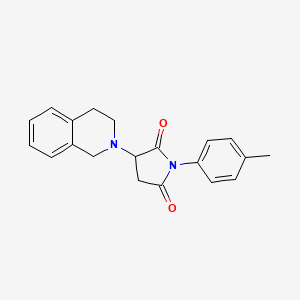
![4-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4992383.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4992385.png)
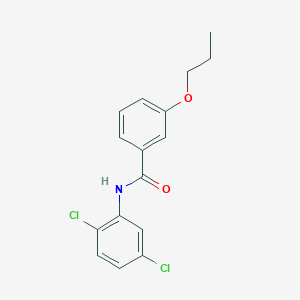
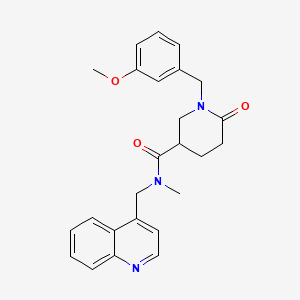
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992415.png)
